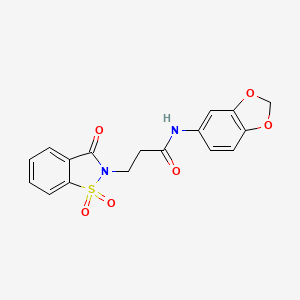
N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide” is a complex organic compound that features a combination of benzodioxole and benzisothiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide” typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole and benzisothiazole derivatives. Key steps may involve:
Nucleophilic substitution: reactions to introduce the amide group.
Oxidation: reactions to form the dioxido and oxo functionalities.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could be used to modify the oxo and dioxido groups.
Substitution: Various substitution reactions could be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while reduction could produce more reduced forms of the compound.
科学研究应用
Chemistry
Organic Synthesis: As a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.
Biochemistry: Study of its interactions with biological molecules.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Engineering: Applications in the synthesis of specialty chemicals.
作用机制
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide” would depend on its specific applications. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzodioxole structures.
Benzisothiazole derivatives: Compounds with similar benzisothiazole structures.
Uniqueness
The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide” lies in its specific combination of functional groups and aromatic systems, which may confer unique chemical and biological properties.
生物活性
N-(2H-1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound combines a benzodioxole moiety with a benzothiazole derivative, both of which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Benzodioxole Ring : Known for its antioxidant and anti-inflammatory properties.
- Benzothiazole Moiety : Exhibits anticancer and antimicrobial activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and benzodioxole structures. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. A comparative study revealed that compounds similar to this compound demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 14.0 µM to 63.3 µM .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole derivative 3h | MDA-MB-231 | 26.2 ± 0.9 |
| Benzothiazole derivative 3f | MDA-MB-231 | 49.6 ± 1.0 |
| N-(2H-1,3-benzodioxol-5-yl)-propanamide | MDA-MB-231 | TBD |
| Benzothiazole derivative 3g | MCF-7 | 63.3 ± 0.7 |
The mechanism through which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : The compound has been shown to induce DNA fragmentation in cancer cells, suggesting an apoptotic mechanism .
- Inhibition of Cell Migration : In wound-healing assays, this compound effectively reduced the migration of MDA-MB-231 cells, indicating potential for preventing metastasis .
Case Studies
A recent study focused on the synthesis and biological evaluation of benzothiazole derivatives indicated that compounds with similar structural frameworks to N-(2H-1,3-benzodioxol-5-y)-propanamide could selectively target cancer cells while sparing non-malignant cells . This selectivity is critical in developing effective cancer therapies with minimal side effects.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c20-16(18-11-5-6-13-14(9-11)25-10-24-13)7-8-19-17(21)12-3-1-2-4-15(12)26(19,22)23/h1-6,9H,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPUCSZOZJPRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














